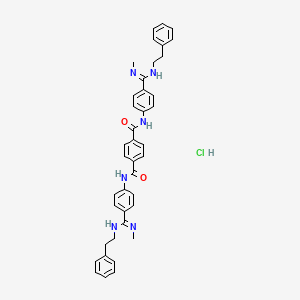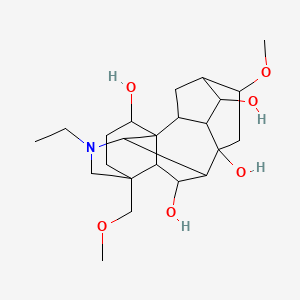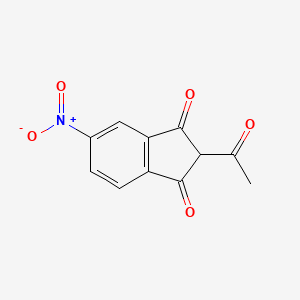![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
The synthesis of Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- involves several steps. One common method is the intramolecular cyclization of azomethine ylides, which can be generated in situ from the reaction of an aldehyde with an amine . This reaction typically requires a catalyst and specific reaction conditions, such as the presence of a base and a suitable solvent. Industrial production methods may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, where halogens or alkyl groups are introduced into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of the MDM2-p53 interaction, which is crucial for the development of anti-cancer therapies . Additionally, it has applications in the pharmaceutical industry for the development of drugs targeting various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition allows p53 to exert its anti-cancer effects by promoting cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the activation of p53 target genes that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- stands out due to its unique spiro structure and its potent inhibitory activity against the MDM2-p53 interaction. Similar compounds include other spiro-oxindole derivatives, which also exhibit biological activity but may differ in their potency and selectivity . The structural differences among these compounds can significantly impact their pharmacokinetic properties and therapeutic potential.
Properties
Molecular Formula |
C19H14ClF2N3O |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
InChI Key |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
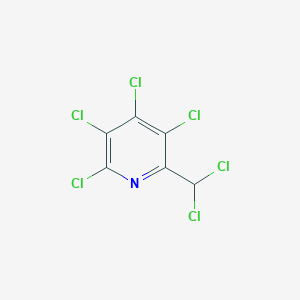
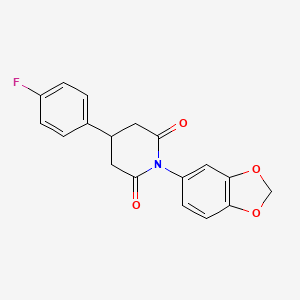
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)
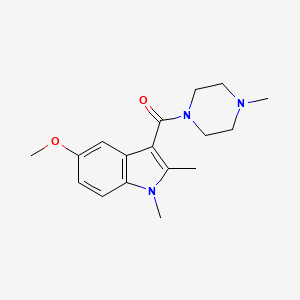
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
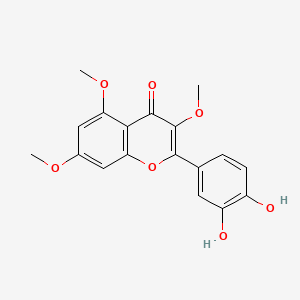
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
